8-Bromoquinolin-5-amine
Overview
Description
8-Bromoquinolin-5-amine is an organic compound with the molecular formula C9H7BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, to which 8-bromoquinolin-5-amine belongs, are commonly used in medicinal chemistry due to their wide range of biological activities .
Mode of Action
It’s known that quinoline derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The bromine atom in this compound could potentially enhance these interactions due to its high electronegativity and ability to participate in halogen bonding .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially affect its distribution within the body. It’s also known to be a CYP1A2 inhibitor, which could impact its metabolism .
Result of Action
Given its structural similarity to other quinoline derivatives, it’s likely to have a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-5-amine typically involves the bromination of quinolin-5-amine. One common method is the electrophilic aromatic substitution reaction where quinolin-5-amine is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form 8-bromoquinoline, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
- Oxidation products include quinoline N-oxides.
- Reduction products include 8-bromoquinoline.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized quinoline derivatives .
Scientific Research Applications
8-Bromoquinolin-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinolin-5-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Chloroquinolin-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
8-Iodoquinolin-5-amine: Contains an iodine atom, which can significantly alter the compound’s reactivity and biological properties.
Uniqueness: 8-Bromoquinolin-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and biological applications, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
8-bromoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFYSPONYGTMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513705 | |
Record name | 8-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-58-7 | |
Record name | 8-Bromo-5-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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